REACTION_CXSMILES
|
[C:1]1(C)C=CC=CC=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.C([O:28][CH2:29][CH2:30][CH:31]1[CH2:35][CH2:34][CH2:33][C:32]1=[O:36])(=O)C>CO>[CH3:1][O:36][C:32]12[CH2:33][CH2:34][CH2:35][CH:31]1[CH2:30][CH2:29][O:28]2 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
2-(2-acetoxyethyl)cyclopentanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCC1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in Preparation Example 1 at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for seven hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (n-hexane: ethyl acetate=19:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC12OCCC2CCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |